BenchChemオンラインストアへようこそ!

tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate

Orthogonal protection Regioselective deprotection Medicinal chemistry building blocks

tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate (CAS 1356338-58-3) is a synthetic 3,3-difluoropiperidine derivative featuring orthogonal Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, with a molecular formula of C18H24F2N2O4 and a molecular weight of 370.39 g/mol. This compound belongs to the class of fluorinated heterocyclic building blocks, specifically designed as a protected 5-amino-3,3-difluoropiperidine scaffold.

Molecular Formula C18H24F2N2O4
Molecular Weight 370.397
CAS No. 1356338-58-3
Cat. No. B2431016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate
CAS1356338-58-3
Molecular FormulaC18H24F2N2O4
Molecular Weight370.397
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H24F2N2O4/c1-17(2,3)26-16(24)22-10-14(9-18(19,20)12-22)21-15(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23)
InChIKeyZPIDTLDGCYYRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate (CAS 1356338-58-3): Procurement-Grade Orthogonally Protected 3,3-Difluoropiperidine Building Block


tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate (CAS 1356338-58-3) is a synthetic 3,3-difluoropiperidine derivative featuring orthogonal Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, with a molecular formula of C18H24F2N2O4 and a molecular weight of 370.39 g/mol . This compound belongs to the class of fluorinated heterocyclic building blocks, specifically designed as a protected 5-amino-3,3-difluoropiperidine scaffold. The gem-difluoro substitution at the 3-position imparts distinct conformational preferences and modulated basicity compared to non-fluorinated piperidine analogs, while the dual orthogonal protecting-group strategy enables regioselective deprotection in multi-step synthetic sequences [1]. It is primarily sourced as a research chemical with reported purity specifications typically ≥96% from commercial suppliers .

Why Generic 3,3-Difluoropiperidine Derivatives Cannot Substitute for CAS 1356338-58-3 in Regioselective Synthesis


Simple substitution of in-class 3,3-difluoropiperidine compounds—such as the unprotected 3,3-difluoropiperidine free base, the hydrochloride salt, or mono-protected analogs—fails in multi-step synthetic sequences requiring sequential, chemoselective deprotection at two distinct nitrogen positions. The target compound uniquely combines a Boc-carbamate at the piperidine N1 position with a Cbz-carbamate at the exocyclic 5-amino group, enabling orthogonal deprotection: the Boc group is cleaved under acidic conditions while the Cbz group is removed via hydrogenolysis, or vice versa, without cross-interference . In contrast, the commercial free amine tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1258638-82-2) lacks the Cbz protection entirely, forcing uncontrolled reaction at the 5-amino position during downstream transformations . Furthermore, the non-fluorinated analog 1-Boc-4-Cbz-amino-piperidine (CAS 220394-97-8) lacks the gem-difluoro motif, thereby forfeiting the modulated basicity (predicted pKa ~6.5 vs. ~10 for non-fluorinated analogs) and altered conformational preferences that are critical for target engagement in medicinal chemistry programs targeting NR2B NMDA receptors and other CNS applications .

Quantitative Differentiation Evidence for CAS 1356338-58-3 vs. Closest Analogs


Orthogonal Boc/Cbz Protection vs. Mono-Protected Free Amine: Synthetic Utility Comparison

The target compound (CAS 1356338-58-3) bears both Boc and Cbz protecting groups on the same 3,3-difluoropiperidine scaffold, whereas its closest commercial analog, tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1258638-82-2), carries only a Boc group with a free 5-amino group . In multi-step syntheses, the orthogonal protection scheme of CAS 1356338-58-3 permits selective Cbz removal via hydrogenolysis while retaining the Boc group, or selective Boc cleavage under acidic conditions (TFA or HCl) while retaining Cbz, enabling precisely two sequential coupling steps without protecting-group scrambling. The free amine analog (CAS 1258638-82-2) offers only one locus for selective deprotection, restricting synthetic flexibility .

Orthogonal protection Regioselective deprotection Medicinal chemistry building blocks

Gem-Difluoro Modulation of Piperidine Basicity: pKa Comparison vs. Non-Fluorinated Cbz/Boc Piperidine

The 3,3-difluoro substitution in CAS 1356338-58-3 substantially reduces the basicity of the piperidine nitrogen compared to non-fluorinated analogs. The predicted pKa of the parent 3,3-difluoropiperidine scaffold is 6.51±0.10 , representing a decrease of approximately 3–4 log units relative to unsubstituted piperidine (pKa ~10–11). The non-fluorinated comparator 1-Boc-4-Cbz-amino-piperidine (CAS 220394-97-8, purity ≥98% ), derived from unsubstituted piperidine, retains a significantly higher conjugate acid pKa (predicted ~10), resulting in a markedly different protonation state at physiological pH and altered CNS penetration properties. This pKa shift is documented as consistent with approximately one-unit acidification per fluorine atom introduced [1].

Basicity modulation pKa shift Fluorine effects

Conformational Restriction by 3,3-Difluoro Substitution: Axial vs. Equatorial Preference Comparison

The 3,3-difluoro substitution pattern in CAS 1356338-58-3 induces a strong conformational bias distinct from non-fluorinated piperidine building blocks like 1-Boc-4-Cbz-amino-piperidine (CAS 220394-97-8, purity ≥98%) . In 3-fluoropiperidine systems, the axial fluorine conformer is favored by 96–100:1 in aqueous solution due to the NH---FC dipole orientation effect [1]. The gem-difluoro motif at the 3-position further rigidifies the ring, restricting the number of accessible low-energy conformers compared to the flexible, rapidly interconverting chair conformations of the non-fluorinated analog. For cis-3,5-difluoropiperidine, a diaxial conformation is preferred, creating a facially polarized 'Janus face' topology with unusually high hydrophilicity . While the target compound is substituted at the 5-position rather than 3,5-disubstituted, the 3,3-difluoro motif similarly imposes conformational constraints affecting the spatial orientation of the 5-benzyloxycarbonylamino substituent, directly influencing binding to biological targets.

Conformational analysis Fluorine conformational effect Piperidine ring puckering

Recommended Application Scenarios for CAS 1356338-58-3 Based on Quantitative Differentiation Evidence


NR2B NMDA Receptor Antagonist Lead Optimization

The patented 3,3-difluoropiperidine carbamate heterocyclic compound class (WO2016196513A1, US10221182B2) explicitly relies on 5-substituted-3,3-difluoropiperidine intermediates as core scaffolds for NR2B subtype-selective NMDA receptor antagonists [1]. CAS 1356338-58-3 provides the precise orthogonal Boc/Cbz protection strategy required for sequential introduction of the pyrazolo-pyrimidine head group and the phenethyl tail group described in these patents. The reduced basicity (ΔpKa ≈ 3.5 vs. non-fluorinated piperidine) and conformational restriction of the 3,3-difluoro motif align with the patent's explicit requirement for improved pharmacokinetic performance, oral activity, and cardiovascular safety over non-selective NMDA antagonists such as ketamine [1].

CNS-Penetrant Probe Synthesis Requiring BBB-Permeable 3,3-Difluoropiperidine Scaffolds

5-Substituted difluoropiperidine compounds with demonstrated blood-brain barrier penetrable capability have been explicitly disclosed in patent literature (e.g., 5-substituted difluoropiperidine compounds with blood-brain barrier penetrable capability) [2]. The reduced basicity of the 3,3-difluoro core (predicted pKa 6.51 vs. ~10 for unsubstituted piperidine) minimizes lysosomal trapping and enhances passive CNS permeability at physiological pH . CAS 1356338-58-3 serves as the optimal building block for constructing such BBB-penetrant probes, as the orthogonal protecting groups permit sequential elaboration at the 5-amino position after scaffold assembly, while the gem-difluoro motif ensures the required pKa modulation.

Multi-Step Parallel Library Synthesis Requiring Orthogonal Deprotection

In medicinal chemistry campaigns where diverse amide, sulfonamide, or urea libraries are constructed at the 5-amino position of the 3,3-difluoropiperidine scaffold, CAS 1356338-58-3 uniquely enables a two-step orthogonal deprotection-coupling sequence: (i) Cbz removal via hydrogenolysis to liberate the 5-amine, followed by coupling with the first diversity element; (ii) subsequent Boc removal under acidic conditions to expose the piperidine N1 for a second diversification step . By contrast, the mono-protected analog tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1258638-82-2) requires an additional protection step before the first coupling, increasing the synthetic sequence length . The commercial availability of CAS 1356338-58-3 at 96% purity eliminates this extra synthetic operation, reducing per-compound synthesis time and cost in library production.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

The 3,3-difluoro substitution in CAS 1356338-58-3 imposes conformational restriction not achievable with non-fluorinated piperidine building blocks. In fragment-based drug discovery, pre-organized scaffolds increase the probability of high-affinity binding by reducing the entropic penalty of binding [3]. The axial-F preference of 96–100:1 documented for 3-fluoropiperidine systems, and the further restriction imparted by the gem-difluoro motif, provides a scaffold with a defined 3D pharmacophore orientation [3]. CAS 1356338-58-3 is therefore the building block of choice for FBDD programs requiring conformational pre-organization for target engagement, where non-fluorinated analogs such as 1-Boc-4-Cbz-amino-piperidine would present a flexible, entropically disfavored binding topology.

Quote Request

Request a Quote for tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.